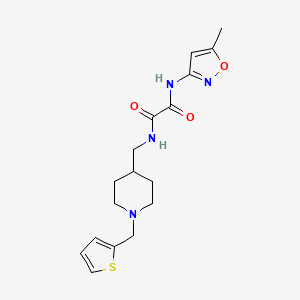

![molecular formula C13H11FN2OS B2988708 (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865181-57-3](/img/structure/B2988708.png)

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

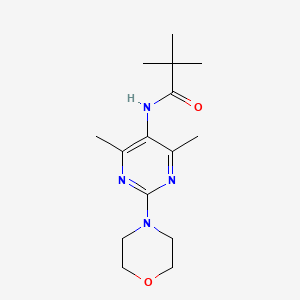

The compound “(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide” is a complex organic molecule. It is built up from a 4-fluoro-benzyl-idene moiety and a di-hydro-benzo-thia-zine unit with a propynyl substituent . The heterocyclic portion of the di-hydro-benzo-thia-zine unit adopts a shallow boat conformation with the propynyl substituent nearly perpendicular to it .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis and biological evaluation of 6-fluoro-3- (piperidin-4-yl)benzo [d]isoxazole sulfonamide hybrids are discussed . All the synthesized molecules were assessed for anti-cancer and anti-TB activities using in vitro and in silico methods .Molecular Structure Analysis

The molecular structure of the compound is characterized by a dihedral angle of 43.02 (6)° between the two benzene rings . In the crystal, C-H Flurphen ⋯F Flurphen (Flurphen = fluoro-phen-yl) hydrogen bonds link the molecules into inversion dimers, enclosing 22 (8) ring motifs, with the dimers forming oblique stacks along the a -axis direction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. The compound is characterized by a dihedral angle of 43.02 (6)° between the two benzene rings . The compound forms inversion dimers in the crystal, linked by C-H Flurphen ⋯F Flurphen (Flurphen = fluoro-phen-yl) hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- Fluorobenzamides containing thiazole and thiazolidine show promising antimicrobial activity, with specific compounds demonstrating significant inhibition against both bacterial and fungal strains. The presence of a fluorine atom in these compounds is crucial for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

- Synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives reveal their potential in docking properties and antimicrobial activity, highlighting their role in combating antimicrobial resistance (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Anticancer Applications

- The synthesis of fluorine-containing derivatives, including thiazole and benzothiazole motifs, demonstrates potential in the development of novel anticancer agents, with some compounds showing significant in vitro cytotoxicity (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Synthesis and Structural Analysis

- Research into the synthesis of various compounds incorporating the benzothiazole unit explores their pharmacological activities, such as antinociceptive (pain-relieving) and anti-inflammatory properties, indicating a broad spectrum of potential therapeutic applications (?nkol, Ito, Yıldırım, Erol, & Şahin, 2000).

Corrosion Inhibition

- Benzothiazole derivatives have been studied for their efficacy as corrosion inhibitors, providing insights into their application in protecting metals against corrosion, which is crucial for industrial applications (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2OS/c1-3-7-16-10-6-5-9(14)8-11(10)18-13(16)15-12(17)4-2/h1,5-6,8H,4,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLNPYBPPYJKIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2988629.png)

![N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2988630.png)

![2-((8-Oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2988632.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate](/img/structure/B2988634.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2988635.png)

![(1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2988638.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988642.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2988646.png)

![6-chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2988648.png)